

Technical Guide: 2-Acetamido-5-bromopyridine in Drug Discovery

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Compound of Interest

Compound Name: 2-Acetamido-5-bromopyridine

Cat. No.: B057907

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Abstract

This technical guide provides a comprehensive overview of **2-Acetamido-5-bromopyridine**, a key building block in medicinal chemistry. It details the physicochemical properties, synthesis, and application of this compound, with a particular focus on its role as a crucial intermediate in the development of targeted cancer therapies, specifically BRAF inhibitors. This document includes detailed experimental protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura cross-coupling, a pivotal reaction in modern drug discovery. Furthermore, it elucidates the implication of its derivatives in modulating the MAPK/ERK signaling pathway, a critical cascade in cell proliferation and survival.

Introduction

2-Acetamido-5-bromopyridine, also known as N-(5-bromopyridin-2-yl)acetamide, is a halogenated pyridine derivative that has garnered significant attention in the pharmaceutical industry. Its structural features, particularly the bromine atom at the 5-position, make it an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecules with desired pharmacological activities. This guide serves as a technical resource for researchers leveraging this versatile compound in their discovery and development pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Acetamido-5-bromopyridine** is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

Table 1: Physicochemical Data for **2-Acetamido-5-bromopyridine**

Property	Value	Reference(s)
CAS Number	7169-97-3	[1] [2] [3]
Molecular Formula	C ₇ H ₇ BrN ₂ O	[1] [2] [3] [4]
Molecular Weight	215.05 g/mol	[2] [3] [4]
Appearance	White to light yellow crystalline powder or needles	[2] [3]
Melting Point	175-179 °C	[2]
Purity	≥98% (Typical)	[3]
Synonyms	N-(5-bromopyridin-2-yl)acetamide, 2-Acetylamo-5-bromopyridine	[1] [2] [3]

Synthesis and Reactions

2-Acetamido-5-bromopyridine is typically synthesized from its corresponding amine, 2-amino-5-bromopyridine. It serves as a valuable precursor for creating more complex molecules, primarily through cross-coupling reactions.

Synthesis of **2-Acetamido-5-bromopyridine**

A common laboratory-scale synthesis involves the acetylation of 2-amino-5-bromopyridine.

- Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyridine (1 equivalent), acetic anhydride (3 equivalents), and glacial acetic acid.

- Reaction Conditions: Heat the mixture to 100 °C and stir for approximately 9 hours.
- Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material.
- Work-up: Upon completion, cool the reaction mixture and carefully add water to quench the excess acetic anhydride. This will cause the product to precipitate.
- Purification: Collect the solid product by filtration. Wash the filter cake with a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v) to remove impurities. Dry the purified solid to obtain **2-acetamido-5-bromopyridine**.^[2]

Application in Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring provides a reactive handle for Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond. This reaction is instrumental in synthesizing biaryl compounds, a common motif in kinase inhibitors. A representative protocol for the coupling of **2-Acetamido-5-bromopyridine** with a pyrazole boronic acid pinacol ester, a key step in the synthesis of precursors for BRAF inhibitors, is detailed below.

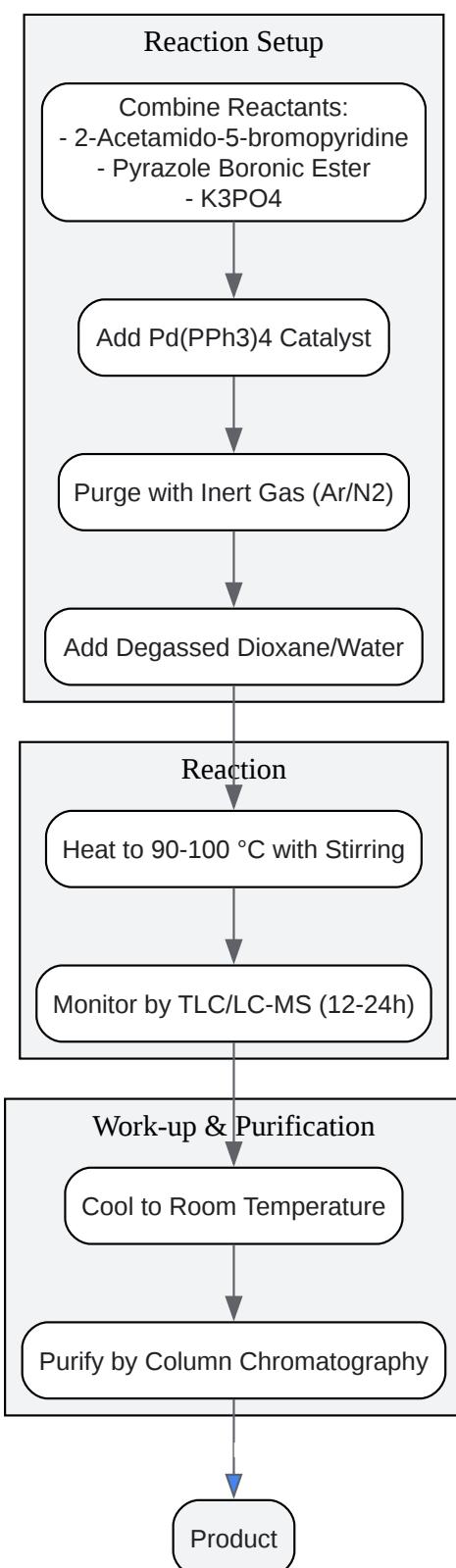
- Reaction Setup: In an oven-dried reaction vessel, combine **2-Acetamido-5-bromopyridine** (1.0 equivalent), 1-methylpyrazole-4-boronic acid pinacol ester (1.2 equivalents), and potassium phosphate (K_3PO_4 , 2.2 equivalents).
- Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.05 equivalents).
- Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
- Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (e.g., 4:1 v/v) via syringe.
- Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.

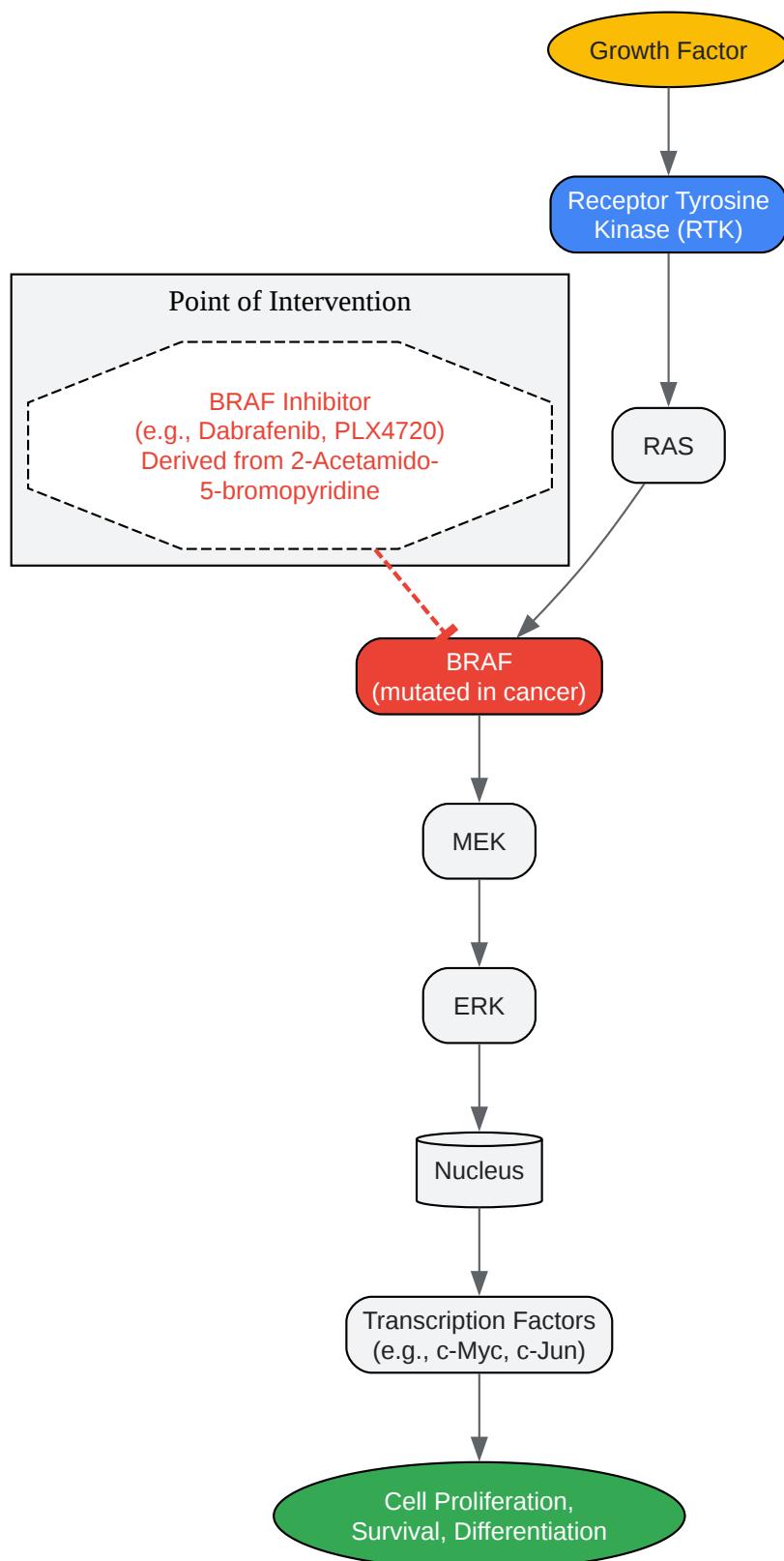
- Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 12 and 24 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)acetamide.

Table 2: Representative Suzuki-Miyaura Reaction Parameters

Reactant 1	Reactant 2	Catalyst	Base	Solvent	Temp. (°C)	Time (h)
1-						
2-	Methylpyra					
Acetamido-	zole-4-				1,4-	
5-	boronic acid	Pd(PPh ₃) ₄	K ₃ PO ₄	Dioxane/H ₂ O	90-100	12-24
bromopyridine	pinacol ester					

The workflow for this crucial synthetic step is illustrated in the following diagram.



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